Furan-2-ylmethyl-pyridin-4-ylmethyl-amine
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Overview
Description
Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C11H12N2O It is characterized by the presence of a furan ring and a pyridine ring connected through a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reducing agents may vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced at the pyridine ring to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include dihydropyridine derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Furan-2-ylmethyl-pyridin-4-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring but lacks the pyridine and amine groups.
Pyridin-4-ylmethylamine: Contains the pyridine and amine groups but lacks the furan ring.
Furan-2-ylmethylamine: Contains the furan and amine groups but lacks the pyridine ring.
Uniqueness: Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is unique due to the combination of the furan and pyridine rings connected through a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAFIXOKLHFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-98-5 |
Source
|
Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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